molecular formula C16H16O4 B3169832 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 938232-46-3

3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid

Cat. No. B3169832
CAS RN: 938232-46-3
M. Wt: 272.29 g/mol
InChI Key: MDPAFLYBGZRDFD-UHFFFAOYSA-N
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Description

“3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid” is a compound used for proteomics research . It has a molecular formula of C16H16O4 and a molecular weight of 272.3 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a C16H16O4 skeleton . The exact 3D structure might be available in specialized chemical databases or software .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 272.3 . Other physical and chemical properties like melting point, boiling point, and density might be available in specialized chemical databases .

Scientific Research Applications

Oxidative Debenzylation in Organic Synthesis

Research by Yoo, Hye, and Kyu (1990) explored the use of a similar compound, 4-methoxy-α-methylbenzyl alcohol, as a new protecting group for carboxylic acids. This compound could be hydrolyzed in good yield by DDQ, showing compatibility with several functional groups vulnerable to reductive debenzylation reactions. This suggests potential use of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid in similar synthetic applications (Yoo, Hye, & Kyu, 1990).

Dopant for Polyaniline Synthesis

Amarnath and Palaniappan (2005) discussed the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, as dopants for polyaniline. This implies that this compound might also serve as a dopant in conducting polymer synthesis, affecting properties like conductivity (Amarnath & Palaniappan, 2005).

Metabolism by Bacteria

Donnelly and Dagley (1980) studied Pseudomonas putida's oxidation of various methoxybenzoic acids, revealing insights into the microbial metabolism of these compounds. This research could be relevant for understanding the biodegradation or biosynthesis pathways involving this compound (Donnelly & Dagley, 1980).

Anaerobic Bacterial Metabolism

Deweerd et al. (1988) explored how anaerobic bacteria metabolize methoxybenzoic acids. Their findings could provide insights into how this compound might interact in anaerobic conditions, potentially in environmental or industrial bioprocesses (Deweerd, Saxena, Nagle, & Suflita, 1988).

Role in Plant Metabolism

Research by Harms and Prieß (1973) on the O-demethylation of benzoic acids in wheat seedlings highlighted the specific pathways for para methoxy groups. This could suggest roles for this compound in plant biochemistry and agriculture (Harms & Prieß, 1973).

properties

IUPAC Name

3-methoxy-4-[(2-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-5-3-4-6-13(11)10-20-14-8-7-12(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPAFLYBGZRDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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